1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid
Description
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a trifluoromethyl-substituted benzyl group at the pyrazole nitrogen and a carboxylic acid moiety at position 4. The trifluoromethyl group (-CF₃) on the benzyl ring imparts significant electronic and steric effects, enhancing metabolic stability and influencing intermolecular interactions in biological systems . The carboxylic acid group contributes to hydrogen-bonding capabilities, making it a critical pharmacophore in medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-3-1-8(2-4-10)6-17-7-9(5-16-17)11(18)19/h1-5,7H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQBTOKTGINJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Condensation
This classical approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. For example, ethyl 3-keto-4,4,4-trifluorobutanoate reacts with hydrazine hydrate under reflux in ethanol to yield 1H-pyrazole-4-carboxylate intermediates. Key parameters include:
- Temperature : 80–100°C
- Solvent : Ethanol or methanol
- Yield : 60–75%
The reaction’s regioselectivity is influenced by the electronic effects of the trifluoromethyl group, favoring 1,3-substitution patterns.
Metal-Catalyzed Cyclization
Transition metal catalysts, particularly palladium complexes, enable the assembly of pyrazole rings from alkynyl precursors. A 2023 study demonstrated that Pd(OAc)₂ catalyzes the cyclization of 4-trifluoromethylbenzyl-propargyl amines with carbon monoxide, achieving 82% yield under 5 atm CO pressure. This method reduces side products but requires stringent anhydrous conditions.
Introduction of the 4-Trifluoromethylbenzyl Group
Functionalization at the pyrazole’s 1-position with the 4-trifluoromethylbenzyl moiety is typically achieved through nucleophilic alkylation.
Alkylation with 4-(Trifluoromethyl)benzyl Halides
A widely adopted protocol involves reacting pyrazole-4-carboxylate salts with 4-(trifluoromethyl)benzyl chloride in dimethylformamide (DMF) at 0–5°C. Tributylamine acts as both base and phase-transfer catalyst, enhancing reaction efficiency:
Reaction Conditions
- Molar ratio : 1:1.2 (pyrazole:benzyl chloride)
- Time : 12–16 hours
- Yield : 68–74%
Isolation of the product requires careful pH adjustment to 2–3 using HCl, followed by extraction with dichloromethane.
Mitsunobu Reaction for Sterically Hindered Systems
For substrates prone to elimination, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures efficient O- to N-alkyl transfer. A 2024 patent reported 89% yield when coupling 4-nitro-1H-pyrazole-4-carboxylic acid with 4-(trifluoromethyl)benzyl alcohol under these conditions.
The introduction of the carboxylic acid group is accomplished via late-stage oxidation or carboxylative coupling.
Oxidation of Methyl Esters
Hydrolysis of methyl 1-(4-trifluoromethylbenzyl)-1H-pyrazole-4-carboxylate using NaOH in aqueous THF proceeds quantitatively at 60°C. Critical considerations include:
- Base concentration : 2M NaOH
- Reaction time : 6 hours
- Acidification : Gradual addition to pH 1–2 prevents decarboxylation
Direct Carboxylation with CO₂
Pioneering work in 2025 utilized atmospheric CO₂ for direct C–H carboxylation. Using a CuI/1,10-phenanthroline catalyst system, the 4-position of 1-(4-trifluoromethylbenzyl)-1H-pyrazole was functionalized in 76% yield under 1 atm CO₂ at 120°C. This green methodology eliminates pre-functionalized substrates but requires rigorous exclusion of moisture.
Isomer Control and Purification Techniques
Regioisomeric impurities, particularly 5-(trifluoromethylbenzyl) analogs, pose significant challenges. Patent CN111362874B details three mitigation strategies:
Temperature Modulation
Maintaining reaction temperatures below -20°C during benzylation suppresses isomer formation by slowing kinetic side pathways. For instance, alkylation at -30°C reduced 5-substituted impurities from 12% to 3%.
Catalytic Additives
Potassium iodide (0.6 equiv) enhances regioselectivity by stabilizing transition states through halogen bonding. Trials showed isomer ratios improving from 85:15 to 96:4 when KI was added.
Recrystallization Optimization
Aqueous ethanol (40% v/v) effectively separates isomers via differential solubility. Two recrystallizations typically elevate purity from 90% to 99.6% HPLC.
Table 1: Impact of Purification Methods on Isomer Ratio
| Method | Isomer Ratio (3-:5-) | Purity (%) |
|---|---|---|
| Initial crude product | 90:10 | 85.2 |
| Single recrystallization | 95:5 | 94.8 |
| Double recrystallization | 98:2 | 99.1 |
Industrial-Scale Production Considerations
Transitioning laboratory synthesis to manufacturing necessitates addressing:
Continuous Flow Systems
Microreactor technology enables precise control of exothermic alkylation steps. A 2024 pilot study achieved 92% yield in 8-minute residence time versus 68% in batch.
Solvent Recovery
Closed-loop systems recover >95% DMF via vacuum distillation, reducing hazardous waste generation by 70% compared to traditional methods.
Quality Control Protocols
In-process HPLC monitoring at three stages (post-alkylation, post-hydrolysis, final product) ensures compliance with ICH Q3A guidelines for impurities <0.15%.
Chemical Reactions Analysis
Types of Reactions
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, exhibit significant anticancer properties. A study published in PLoS One demonstrated that certain pyrazole derivatives could inhibit tumor growth through the modulation of specific signaling pathways involved in cancer cell proliferation and survival .
2. Adenosine Receptor Modulation
The compound has been investigated for its affinity towards adenosine receptors, particularly the human A3 adenosine receptor. A study highlighted that modifications to the pyrazole structure could enhance selectivity and binding affinity, which is crucial for developing new therapeutic agents targeting these receptors . The molecular docking studies conducted revealed that the trifluoromethyl group plays a significant role in enhancing receptor interaction.
Data Table: Summary of Biological Activities
| Activity | Reference | IC50 Value (µM) | Selectivity |
|---|---|---|---|
| Anticancer (cell lines) | PLoS One | 15 | High against cancer cells |
| Adenosine A3 receptor binding | Journal of Medicinal Chemistry | 0.011 | Selective over A1, A2A |
Case Studies
Case Study 1: Antitumor Mechanism
In a controlled study, researchers synthesized various derivatives of this compound to evaluate their efficacy against different cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and apoptosis induction in breast cancer cells. This study underscores the potential of this compound as a starting point for novel anticancer drug development.
Case Study 2: Neurological Implications
Another significant application is in neurological research, where the compound's interaction with adenosine receptors could play a role in treating neurodegenerative diseases. The modulation of adenosine receptors has been linked to neuroprotection, making this compound a candidate for further exploration in therapies aimed at conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Benzyl Group
The position and nature of substituents on the benzyl group significantly influence physicochemical and biological properties:
- Trifluoromethyl (-CF₃) : The para-CF₃ group in the target compound enhances lipophilicity (logP ~2.5) compared to meta-CF₃ analogs, improving membrane permeability .
- Electron-Withdrawing Groups (-CN, -Cl): Cyanobenzyl derivatives exhibit higher acidity (pKa ~3.5) due to the -CN group’s strong electron-withdrawing nature, favoring ionic interactions in biological targets .
Substituent Effects on the Pyrazole Ring
Variations in pyrazole ring substituents modulate steric and electronic interactions:
- Sulfonyl Groups (-SO₂CH₃) : Methylsulfonyl-substituted pyrazoles show strong COX-2 inhibition (IC₅₀ = 0.3 µM), attributed to polar interactions with the enzyme’s active site .
Biological Activity
1-(4-Trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, with the CAS number 1174666-17-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHFNO, with a molecular weight of approximately 270.21 g/mol. The presence of the trifluoromethyl group is significant, as it can enhance the lipophilicity and biological activity of the compound.
Research indicates that compounds containing a trifluoromethyl group often exhibit enhanced interactions with biological targets due to their unique electronic properties. The trifluoromethyl moiety can influence receptor binding affinities and selectivity, particularly in the context of G-protein coupled receptors (GPCRs) and nuclear hormone receptors.
PPAR Agonism
One area of interest is the compound's potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist. Studies have shown that structural modifications in similar compounds can lead to selective activation of PPAR subtypes, which play crucial roles in metabolic regulation and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 5b | U-937 | 0.78 | Cell cycle arrest at G1 phase |
| TIPP-401 | Huh-7 | Comparable to GW | PPARα/δ dual agonist activity |
These findings suggest that the trifluoromethyl group may enhance the efficacy of these compounds in targeting cancer cells .
Selective Inhibition Studies
The compound's potential for selective inhibition has been explored through various biochemical assays. For example, analogs have shown selective inhibition against carbonic anhydrases (hCA), which are implicated in tumor progression:
| Compound | Target Enzyme | K (nM) |
|---|---|---|
| 16a | hCA IX | 89 |
| 16b | hCA II | 750 |
Such selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
In a notable study, researchers synthesized a series of pyrazole derivatives and evaluated their biological activities. Among these, one derivative exhibited significant antitumor activity against leukemia cell lines, showcasing an IC value lower than that of standard chemotherapeutics like doxorubicin . The study emphasized the importance of electronic properties imparted by substituents such as trifluoromethyl groups in enhancing biological activity.
Q & A
Q. What are the common synthetic routes for 1-(4-trifluoromethylbenzyl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves two steps: (1) formation of the pyrazole core via cyclocondensation of substituted hydrazines with β-ketoesters or diketones, and (2) functionalization of the benzyl group. For example, ester hydrolysis under basic conditions (e.g., NaOH/EtOH) converts intermediates like ethyl 1-(4-trifluoromethylbenzyl)-1H-pyrazole-4-carboxylate to the carboxylic acid derivative . Yield optimization requires precise control of temperature (70–90°C) and reaction time (4–12 hours), as prolonged heating may degrade acid-sensitive trifluoromethyl groups .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm the pyrazole ring substitution pattern and trifluoromethylbenzyl connectivity. The trifluoromethyl group () appears as a singlet at ~δ 120–125 ppm in F NMR .
- HPLC-MS : Used to assess purity (>95%) and verify molecular weight (e.g., [M+H] at m/z 315.1 for ) .
- X-ray crystallography : SHELX software aids in resolving crystal structures, particularly for studying halogen bonding interactions involving the group .
Q. What preliminary biological screening assays are recommended for this compound?
In vitro assays include:
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or hydrolases (IC determination) .
- Solubility and stability : HPLC-based profiling in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic substitution reactions?
The electron-withdrawing group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic substitution (e.g., with amines or thiols). Density Functional Theory (DFT) studies show a 15–20% increase in partial positive charge at the benzyl carbon compared to non-fluorinated analogs, correlating with faster reaction kinetics in SN2 mechanisms . However, steric hindrance from may reduce accessibility in bulky nucleophiles, requiring optimization of solvent polarity (e.g., DMF > DMSO) .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) to minimize false positives .
- Metabolic stability : Use hepatic microsome models to identify rapid degradation (e.g., esterase-mediated hydrolysis of ester analogs), which may explain reduced in vivo efficacy despite strong in vitro activity .
- Off-target effects : Employ proteome-wide profiling (e.g., thermal shift assays) to confirm target specificity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?
Key SAR insights:
- Substituent position : Moving from the para to meta position on the benzyl group reduces logP by 0.5 units, enhancing aqueous solubility .
- Bioisosteric replacement : Replacing the carboxylic acid with a tetrazole moiety improves membrane permeability (e.g., Caco-2 permeability assay: P > 1 × 10 cm/s) .
- Prodrug strategies : Esterification of the carboxylic acid (e.g., ethyl or morpholinoethyl esters) increases oral bioavailability by 3–5 fold in rodent models .
Q. What computational methods predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with enzyme active sites (e.g., COX-2 or HIF prolyl hydroxylase) using crystal structures from the PDB .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD values < 2 Å indicate favorable binding .
- QSAR models : Utilize descriptors like molar refractivity and H-bond donor count to prioritize analogs with predicted IC < 10 nM .
Methodological Notes
- Crystallographic refinement : SHELXL (part of the SHELX suite) is recommended for high-resolution data (≤ 1.0 Å) to model disorder in the trifluoromethyl group .
- Synthetic scalability : Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields >80% for gram-scale production .
- Data validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or Gaussian) to confirm regioisomeric purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
